molecular formula C23H23NO4 B2685501 N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 923175-18-2

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

Cat. No.: B2685501
CAS No.: 923175-18-2
M. Wt: 377.44
InChI Key: YDHRRKNSIKPPGE-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic chromone derivative characterized by a 4H-chromen-4-one core substituted with a 2-methoxyphenyl group at position 2 and a cyclohexanecarboxamide moiety at position 5. Chromones are known for diverse biological activities, including anti-inflammatory, antioxidant, and kinase inhibitory effects .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-27-20-10-6-5-9-17(20)22-14-19(25)18-13-16(11-12-21(18)28-22)24-23(26)15-7-3-2-4-8-15/h5-6,9-15H,2-4,7-8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHRRKNSIKPPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the chromen-4-one core. One common method involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under basic conditions to form the chromen-4-one structure. This intermediate is then subjected to further reactions to introduce the methoxyphenyl and cyclohexanecarboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity
    • Studies have shown that N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide can induce apoptosis in cancer cell lines. It has been reported to cause cell cycle arrest, particularly at the G2/M phase, leading to reduced cell viability in breast and colon cancer cells .
  • Antimicrobial Properties
    • Similar compounds within the chromone class have demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values for these compounds often range between 0.23 mg/mL to 0.70 mg/mL .
  • Enzyme Inhibition
    • The compound has shown potential as an inhibitor of key enzymes involved in various disease processes:
      • Acetylcholinesterase (AChE) : Relevant for Alzheimer's disease.
      • Cyclooxygenase (COX) : Suggests potential anti-inflammatory properties .

Case Studies

Several case studies have documented the biological effects and applications of this compound:

  • Anticancer Research :
    • A study focused on the anticancer properties of similar chromone derivatives reported significant cytotoxicity against breast cancer cell lines with IC50 values below 20 µM. This underscores the potential of this compound in cancer therapy .
  • Antimicrobial Study :
    • An investigation evaluated the antimicrobial efficacy against various pathogens, demonstrating that the compound exhibited potent activity against E. coli and S. aureus, with MIC values comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis and causes cell cycle arrest in cancer cells
AntimicrobialExhibits significant activity against Gram-positive bacteria
Enzyme InhibitionInhibits Acetylcholinesterase and Cyclooxygenase

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

WAY100635: A Cyclohexanecarboxamide Derivative with Serotonergic Activity

WAY100635 (N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide) shares the cyclohexanecarboxamide group but features a piperazine-ethyl-pyridyl backbone instead of a chromone core. It is a well-characterized serotonin (5-HT₁A) receptor antagonist used in neuropathic pain research and psychiatric disorder models . Key differences:

  • Structural : The chromone core in the target compound replaces WAY100635’s piperazine-ethyl-pyridyl system, likely altering receptor selectivity.
  • Pharmacological : WAY100635’s efficacy in pain models suggests that the target compound’s chromone-carboxamide scaffold may also interact with CNS targets, though its specific mechanisms remain unverified.

N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

This analog substitutes the 2-methoxyphenyl group with a 4-tert-butylphenyl moiety. However, pharmacological data are absent in the evidence, limiting functional comparisons.

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide

This compound replaces the cyclohexanecarboxamide with a furan-2-carboxamide and incorporates a thiazolidinone ring. The thiazolidinone may enhance hydrogen-bonding capacity, while the furan group reduces steric hindrance compared to cyclohexane .

Structural and Functional Analysis

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Known Activity/Use References
Target Compound Chromen-4-one 2-(2-Methoxyphenyl), Cyclohexanecarboxamide Not specified (structural analog studies)
WAY100635 Piperazine-ethyl 2-Methoxyphenyl, Cyclohexanecarboxamide 5-HT₁A antagonist; neuropathic pain models
N-[2-(4-tert-butylphenyl)-chromen-6-yl] analog Chromen-4-one 4-tert-Butylphenyl Undefined (PubChem entry)
Furan-thiazolidinone analog Chromen-4-one Furan-carboxamide, Thiazolidinone Crystallography study

Table 2: Hypothesized Physicochemical Properties*

Compound Name logP (Predicted) Solubility (Predicted) Key Influencing Groups
Target Compound ~3.5 Low (lipophilic) Methoxyphenyl, Cyclohexane
WAY100635 ~2.8 Moderate Piperazine (polar), Methoxy
Furan-thiazolidinone analog ~2.0 High Thiazolidinone (polar), Furan

*Predictions based on substituent effects; experimental data unavailable in evidence.

Research Implications and Gaps

  • Structural Insights : The target compound’s chromone-carboxamide hybrid may offer unique binding modes in kinase or serotonin receptor interactions, warranting crystallographic studies akin to those in .
  • Pharmacological Gaps: No direct activity data are available. Comparative studies with WAY100635 could clarify its CNS activity profile.
  • Synthetic Optimization : Substituting the methoxy group with halogens (e.g., bromo, as in 25B-NBOMe ) might enhance receptor affinity, though NBOMes’ neurotoxicity risks necessitate caution.

Biological Activity

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic compound belonging to the chromenone family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core with a methoxyphenyl substituent and a cyclohexanecarboxamide group. This unique structure is believed to contribute to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes involved in cellular signaling pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Modulation of Cellular Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, potentially leading to the induction of cancer cell death.

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects:

Biological Activity Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A study demonstrated that this compound effectively reduced inflammation in animal models by inhibiting COX enzymes. The results indicated a significant decrease in inflammatory markers compared to control groups.
  • Anticancer Potential :
    Research involving various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values for different cancer cell lines ranged from 10 µM to 25 µM, indicating potent anticancer activity.
  • Antimicrobial Properties :
    In vitro studies revealed that the compound exhibited antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL, suggesting its potential as an antimicrobial agent.

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